2,2-Dimethylbutanamide

Vue d'ensemble

Description

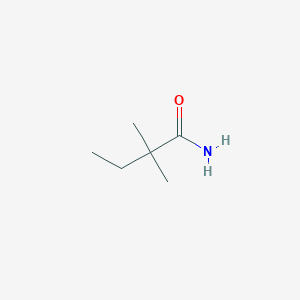

2,2-Dimethylbutanamide, also known as tert-butyl-2,2-dimethylpropanamide, is an organic compound . It is a colorless and clear liquid that acts as a precursor to organic molecules such as carboxylic acids, esters, and amides.

Synthesis Analysis

The synthesis of 2,2-Dimethylbutanamide can be achieved by various methods, including the reaction of tert-butylamine with 2,2-dimethylpropanoyl chloride . More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular formula of 2,2-Dimethylbutanamide is C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da .Physical And Chemical Properties Analysis

2,2-Dimethylbutanamide has a molecular weight of 115.18 . It is a powder at room temperature . The melting point is 101-102 degrees Celsius .Applications De Recherche Scientifique

Cyanohydrin Synthesis

2,2-Dimethylbutanamide is an intermediate in the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, derived from 3-hydroxy-3-methyl-2-butanone via cyanohydrin synthesis. This process involves several intermediates, including 2,2-dimethylbutanamide, and results in various byproducts and rearrangements under different conditions, highlighting its role in complex organic syntheses (Powell et al., 1978).

Gamma Radiolysis Studies

Studies on the gamma radiolysis of liquid 2,2-dimethylbutane, a closely related compound, have been conducted. These studies involve using iodine as a radical scavenger to analyze the formation of alkyl iodides and the identification of fragmentation products, contributing to our understanding of the chemical behavior under irradiation (Castello, Grandi, & Munari, 1974).

Probing Metal Catalysts

2,2-Dimethylbutane, a related compound, has been used as a probe molecule in metal catalysts due to its structural composition. This application aids in elucidating the nature of active sites in supported metal catalysts, providing insights into reactions like hydrogen-deuterium exchange, hydrogenolysis, and isomerization on various metals (Burch & Paâl, 1994).

Surface Tension Measurements

Research on the surface tension of 2,2-dimethylbutane, a compound structurally similar to 2,2-dimethylbutanamide, has been conducted. This involves measuring its surface tension over a range of temperatures, providing valuable data for thermodynamic studies and material science applications (Gao, Zhao, & Liu, 2009).

Structure Analysis in Crystallography

2,2-Dimethylbutanamide derivatives, such as 2-amino-2,3-dimethylbutanamide, have been synthesized and analyzed crystallographically. This research is crucial in the field of crystallography and material science, contributing to our understanding of molecular structures and intermolecular interactions (Yin, 2010).

Intermolecular Hydrogen Bonding Studies

Research has shown the ability of 2,2-dimethylbutanamide derivatives to form intermolecular hydrogen bonds. This is significant in the study of molecular recognition and the development of supramolecular chemistry (Wash, Maverick, Chiefari, & Lightner, 1997).

Metabolic Study in Rats

Although not directly related to 2,2-dimethylbutanamide, studies on the metabolism of compounds with a similar structure, such as N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide, have been conducted in rats. These studies provide insights into the metabolic pathways and biotransformation reactions of similar compounds (Tomigahara et al., 2006).

Molecular Rotation and Translation in Crystals

Research on molecular rotation and translation in crystals involving compounds like 2,2-dimethylbutane offers insights into the behavior of molecules in different phases, which is crucial for material science and crystallography (Aston, Segall, & Fuschillo, 1956).

Safety and Hazards

Propriétés

IUPAC Name |

2,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEUUKYNTHHAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405029 | |

| Record name | 2,2-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylbutanamide | |

CAS RN |

102014-33-5 | |

| Record name | 2,2-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)

![[(2-Chlorophenyl)methyl]dimethylamine](/img/structure/B3045056.png)